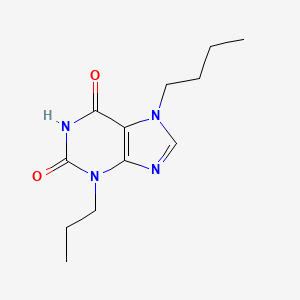

7-Butyl-3-propyl-3,7-dihydro-purine-2,6-dione

Description

Properties

Molecular Formula |

C12H18N4O2 |

|---|---|

Molecular Weight |

250.30 g/mol |

IUPAC Name |

7-butyl-3-propylpurine-2,6-dione |

InChI |

InChI=1S/C12H18N4O2/c1-3-5-7-15-8-13-10-9(15)11(17)14-12(18)16(10)6-4-2/h8H,3-7H2,1-2H3,(H,14,17,18) |

InChI Key |

PBEKWDMOYATOCP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=NC2=C1C(=O)NC(=O)N2CCC |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Nomenclature

- IUPAC Name: 7-Butyl-3-propyl-3,7-dihydro-purine-2,6-dione

- Molecular Formula: C13H20N4O2

- Molecular Weight: 264.32 g/mol

- Synonyms: 1-methyl-3-propyl-7-butylxanthine (related), XT-77 (MeSH term)

- Structural Features: Purine core with keto groups at positions 2 and 6, alkyl substitutions at N7 (butyl) and N3 (propyl) positions.

Preparation Methods of this compound

General Synthetic Strategy

The synthesis generally follows a pathway starting from uracil or diaminouracil derivatives, which undergo functional group transformations, ring closures, and selective alkylations to install the butyl and propyl groups at the desired nitrogen atoms on the purine ring.

Starting Materials and Key Intermediates

- Diaminouracil derivatives serve as primary precursors.

- Carbon disulfide (CS2) is used as a one-carbon equivalent in some sulfur-containing analog syntheses, which can be adapted for related purine derivatives.

- Dimethylformamide dimethyl acetal (DMF-DMA) is used for formylation steps to generate intermediates amenable to alkylation.

- Alkyl bromides or other alkyl halides are employed for N-alkylation reactions at N3 and N7 positions.

Specific Synthetic Routes

Alkylation of Uracil Derivatives

- The uracil intermediate is first converted to an N-substituted uracil derivative by reaction with alkyl halides (e.g., butyl bromide and propyl bromide) in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

- This step selectively installs the butyl and propyl groups at the N7 and N3 positions, respectively.

Ring Closure to Purine Core

- The critical cyclization step to form the purine ring from the uracil precursor is typically conducted using hexamethyldisilazane (HMDS) with or without tetrahydrofuran (THF) as a co-solvent.

- Microwave irradiation has been shown to significantly improve yields and reduce reaction times for this cyclization.

- For example, refluxing the uracil precursor in HMDS/THF under microwave conditions at 140°C for 20 minutes yields the purine ring system efficiently.

Oxidation and Final Modifications

Comparative Data Table of Preparation Steps

Chemical Reactions Analysis

7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may act as an antagonist to certain receptors or inhibit specific enzymes involved in metabolic pathways . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural Modifications and Receptor Selectivity

Purine-2,6-dione derivatives exhibit diverse biological activities based on substituent patterns. Key comparisons include:

L-97-1

- Structure: 3-[2-(4-Aminophenyl)-ethyl], 8-benzyl, and 7-{2-ethyl-(2-hydroxy-ethyl)-amino}-ethyl substitutions .

- Target: A1 adenosine receptor (A1R) antagonist.

- Affinity/Selectivity : IC50 = 1.42 µM for A1R, >70-fold selectivity over A2A/A2B receptors .

- Therapeutic Utility : Reduces allergic responses in asthma models, outperforming Bamiphylline in selectivity and potency .

BI 1356

- Structure : 3-m-ethyl and 1-(4-methyl-quinazolin-2-ylmethyl) substitutions .

- Target : DPP-4 inhibitor.

- Potency : Superior to other DPP-4 inhibitors due to prolonged duration and enhanced binding .

1,3-Dipropyl-3,7-dihydro-purine-2,6-dione

- Structure : Propyl groups at 1- and 3-positions .

- Target: Adenosine receptor modulator (exact subtype unspecified).

- Key Difference : Substitution at the 1-position (vs. 7-butyl in the target compound) likely alters receptor interaction and pharmacokinetics .

Compound 46 (Dihydroxypyrido-pyrazine-1,6-dione)

- Structure : Azole isosteres replacing amide groups .

- Potency : EC50 = 6 nM (most potent in its series) .

Pharmacokinetic and Pharmacodynamic Profiles

- Metabolic Stability : Substitutions like sulfanyl () or hydroxyethyl (L-97-1) may improve metabolic resistance compared to simpler alkyl groups .

Biological Activity

7-Butyl-3-propyl-3,7-dihydro-purine-2,6-dione is a derivative of the purine class of compounds, known for their diverse biological activities. This article compiles various research findings on the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C11H16N4O2 |

| Molecular Weight | 236.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

1. Antioxidant Activity

Research indicates that derivatives of purine compounds exhibit significant antioxidant properties. In particular, studies have shown that 7-butyl-3-propyl derivatives can scavenge free radicals effectively. The antioxidant activity is often assessed using assays such as DPPH and ABTS, where these compounds demonstrate a dose-dependent response in reducing oxidative stress markers .

2. Adenosine Receptor Modulation

The compound has been investigated for its interaction with adenosine receptors, particularly A1 and A3 subtypes. It has shown promising results as a selective antagonist for these receptors, which are implicated in various physiological processes including inflammation and neuroprotection. The binding affinity and selectivity for these receptors were evaluated through radiolabeled ligand binding assays .

3. Enzyme Inhibition

Studies have highlighted the potential of this compound as an inhibitor of phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. The inhibition of PDEs can lead to increased levels of cyclic nucleotides (cAMP and cGMP), thereby enhancing cellular responses to various stimuli .

The mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : The compound binds to specific adenosine receptors, modulating their activity and influencing downstream signaling pathways.

- Radical Scavenging : It acts as a radical scavenger, neutralizing reactive oxygen species (ROS) and thereby protecting cells from oxidative damage.

- Enzyme Interaction : By inhibiting phosphodiesterases, it alters the levels of cyclic nucleotides within cells.

Case Study 1: Antioxidant Efficacy

In a controlled study evaluating the antioxidant capacity of various purine derivatives, including this compound, researchers found that this compound significantly reduced malondialdehyde (MDA) levels in rat models subjected to oxidative stress. The results suggested that the compound could potentially be developed as a therapeutic agent for conditions characterized by oxidative stress .

Case Study 2: Adenosine Receptor Antagonism

A study conducted on mice demonstrated that administration of this compound resulted in decreased inflammation markers in models of acute lung injury. This effect was attributed to its antagonistic action on A3 adenosine receptors, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What are the recommended synthetic pathways for 7-butyl-3-propyl-3,7-dihydro-purine-2,6-dione, and what challenges arise in achieving high purity?

Synthesis typically involves multi-step alkylation and cyclization reactions. A common approach includes substituting xanthine derivatives with butyl and propyl groups via nucleophilic displacement under anhydrous conditions. Challenges include regioselectivity in alkylation (to avoid competing reactions at N1/N3/N7/N9 positions) and purification due to the compound’s lipophilic nature. High-performance liquid chromatography (HPLC) with reverse-phase columns is critical for isolating pure fractions .

Q. How should researchers characterize the physicochemical properties of this compound?

Key properties include solubility (polar vs. nonpolar solvents), logP (lipophilicity), and stability under varying pH/temperature. Use dynamic light scattering (DLS) for aggregation studies in aqueous buffers and differential scanning calorimetry (DSC) to assess thermal stability. Stability studies should mimic physiological conditions (e.g., pH 7.4 buffer at 37°C) to evaluate degradation pathways .

Q. What analytical techniques are essential for validating structural integrity and purity?

Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) confirms substituent positions and stereochemistry. Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight. High-resolution X-ray crystallography can resolve ambiguities in tautomeric forms or hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Conflicting results (e.g., enzyme inhibition vs. no activity) may stem from assay conditions (e.g., ATP concentration in kinase assays) or cellular permeability limitations. Conduct dose-response curves across multiple cell lines and validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference findings with structurally analogous purine derivatives (e.g., 7-hexyl-3-methyl-8-propylsulfanylpurine-2,6-dione) to identify substituent-dependent trends .

Q. What experimental designs are optimal for studying its interaction with biological targets (e.g., kinases, GPCRs)?

Use a tiered approach:

In silico docking (AutoDock Vina, Schrödinger) to predict binding modes to ATP-binding pockets.

In vitro assays : Radioligand displacement for receptor affinity or fluorescence-based kinase activity assays.

Cellular models : CRISPR-engineered cell lines to knockout putative targets and assess functional rescue.

Include negative controls (e.g., 3-methylxanthine) to rule off-target effects .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

Evaluate metabolic stability using liver microsomes (human/rodent) to identify major cytochrome P450 (CYP) isoforms involved in degradation. For in vivo pharmacokinetics (PK), employ LC-MS/MS to quantify plasma/tissue concentrations over time. Structural modifications (e.g., replacing the propyl group with a cyclopropyl moiety) may enhance metabolic resistance .

Q. What strategies mitigate solubility limitations in formulation development?

Use co-solvents (DMSO/PEG mixtures) or lipid-based nanoemulsions. Solid dispersion techniques with hydrophilic carriers (e.g., polyvinylpyrrolidone) improve dissolution rates. Monitor amorphous/crystalline transitions via powder X-ray diffraction (PXRD) .

Methodological Guidance

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

Synthesize analogs with systematic substitutions (e.g., varying alkyl chain lengths or introducing heteroatoms). Test analogs against a panel of targets (e.g., adenosine receptors, phosphodiesterases) and correlate activity with computed descriptors (e.g., molecular polar surface area, logD). Machine learning models (Random Forest, SVM) can predict SAR trends from small datasets .

Q. What computational methods are suitable for modeling its pharmacokinetic profile?

Physiologically based pharmacokinetic (PBPK) modeling with tools like GastroPlus or PK-Sim integrates solubility, permeability, and metabolic data to predict absorption/distribution. Molecular dynamics (MD) simulations (AMBER, GROMACS) reveal membrane interaction dynamics, critical for blood-brain barrier penetration studies .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

Re-evaluate bioavailability (e.g., plasma protein binding via equilibrium dialysis) and tissue-specific accumulation. Use pharmacodynamic (PD) biomarkers (e.g., target phosphorylation levels) to confirm mechanism of action. Consider species-specific metabolic differences by comparing humanized liver mouse models with wild-type rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.